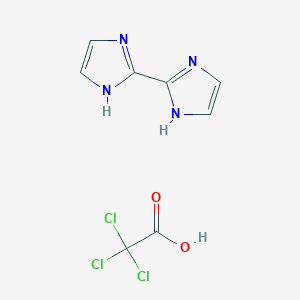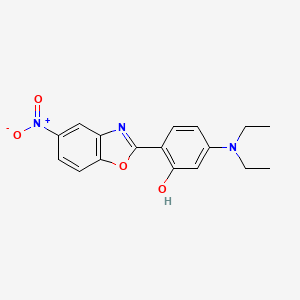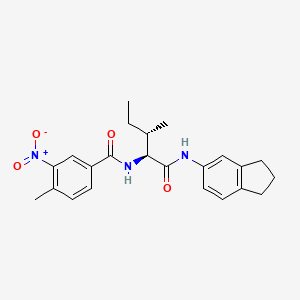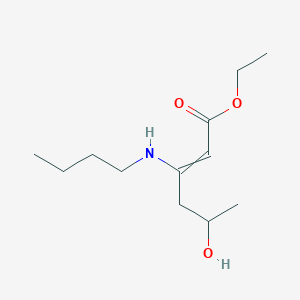
3-(2-(5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)ethoxy)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-(5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)ethoxy)benzaldehyde is a compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms and two carbon atoms. This specific compound features a triazole ring substituted with a methyl and phenyl group, connected via an ethoxy linker to a benzaldehyde moiety. Triazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)ethoxy)benzaldehyde typically involves the formation of the triazole ring followed by the introduction of the ethoxybenzaldehyde group. One common method is the Huisgen 1,3-dipolar cycloaddition reaction, where an azide reacts with an alkyne to form the triazole ring. The reaction conditions often include the use of copper(I) catalysts to facilitate the cycloaddition at room temperature .
Industrial Production Methods
Industrial production of triazole derivatives, including this compound, may involve large-scale cycloaddition reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems and high-throughput screening can optimize reaction conditions and yield .
Análisis De Reacciones Químicas
Types of Reactions
3-(2-(5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)ethoxy)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 3-(2-(5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)ethoxy)benzoic acid.
Reduction: 3-(2-(5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)ethoxy)benzyl alcohol.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(2-(5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)ethoxy)benzaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of xanthine oxidase.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 3-(2-(5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)ethoxy)benzaldehyde involves its interaction with specific molecular targets. The triazole ring can bind to enzyme active sites, inhibiting their activity. For example, it can act as a mixed-type inhibitor of xanthine oxidase, binding to both the enzyme and the enzyme-substrate complex . The benzaldehyde moiety can also interact with various receptors, contributing to the compound’s biological activity.
Comparación Con Compuestos Similares
Similar Compounds
2-Phenyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acid: Another triazole derivative with similar biological activities.
1,2,3-Triazole analogues of combretastatin A-4: Known for their anticancer properties.
Imidazole derivatives: Share similar heterocyclic structures and biological activities.
Uniqueness
3-(2-(5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)ethoxy)benzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the triazole ring with the ethoxybenzaldehyde moiety allows for versatile interactions with various biological targets, making it a valuable compound in medicinal chemistry.
Propiedades
Número CAS |
645391-66-8 |
|---|---|
Fórmula molecular |
C18H17N3O2 |
Peso molecular |
307.3 g/mol |
Nombre IUPAC |
3-[2-(5-methyl-2-phenyltriazol-4-yl)ethoxy]benzaldehyde |
InChI |
InChI=1S/C18H17N3O2/c1-14-18(20-21(19-14)16-7-3-2-4-8-16)10-11-23-17-9-5-6-15(12-17)13-22/h2-9,12-13H,10-11H2,1H3 |
Clave InChI |
BGKWOUKTSMZLJF-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN(N=C1CCOC2=CC=CC(=C2)C=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-Chlorophenyl)-2-[3-(4-chlorophenyl)-7-iodo-2,5-dioxo-1,3-dihydro-1,4-benzodiazepin-4-yl]acetic acid](/img/structure/B12589183.png)

![4-Fluoro-2-hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12589196.png)
![4-{2-[(2-{[3-(Morpholin-4-YL)propyl]amino}ethyl)amino]ethyl}phenol](/img/structure/B12589221.png)
![N-[(2,4-Dimethoxyphenyl)methyl]-5-oxohexanamide](/img/structure/B12589229.png)
![3-(4-Chlorophenyl)-5-ethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole](/img/structure/B12589234.png)
![Thiourea, N,N'-bis[(3-bromophenyl)-1H-indol-1-ylmethyl]-](/img/structure/B12589237.png)

![4-{2-[(6-Nitroquinazolin-4-yl)amino]ethyl}benzoic acid](/img/structure/B12589245.png)


![1-Nitrospiro[2.2]pentane](/img/structure/B12589255.png)
![Ethyl 3-[methyl(4-methylphenyl)amino]butanoate](/img/structure/B12589263.png)

